1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Catalog No.
S804460
CAS No.
96197-36-3
M.F
C13H12N2O2
M. Wt
228.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3...

CAS Number

96197-36-3

Product Name

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

IUPAC Name

1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-10-7-4-8-11(10)15(14-12)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,16,17)

InChI Key

GLJYJHLGZYJNJK-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C1)N(N=C2C(=O)O)C3=CC=CC=C3

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid has the molecular formula C13H12N2O2 and a molecular weight of approximately 228.25 g/mol . The compound features a bicyclic structure that includes a cyclopentane fused to a pyrazole ring. The presence of the phenyl group and the carboxylic acid functional group contributes to its unique chemical properties and potential reactivity.

Research indicates that 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and for its role in modulating various biological pathways. The compound's ability to interact with specific receptors and enzymes makes it a candidate for further pharmacological investigations .

The synthesis of 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Starting materials such as hydrazine derivatives can be reacted with appropriate carbonyl compounds to form the pyrazole ring.
  • Functional Group Modification: Subsequent reactions can introduce the phenyl group and carboxylic acid functionality through various alkylation or acylation processes.

Specific synthetic routes may vary based on desired yields and purity levels.

Interaction studies involving 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid focus on its binding affinity to various biological targets. Preliminary data suggest it may interact with certain receptors involved in inflammatory responses or metabolic pathways. Further studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-Hydroxy-2-(phenyl)ethylidenehydrazineContains a hydrazine groupExhibits different reactivity patterns
1-Acetyl-2-(phenyl)hydrazineAcetylated hydrazine derivativePotentially different biological activities
1-Methyl-2-(phenyl)hydrazineMethylated variant of hydrazineMay show altered pharmacokinetics

The uniqueness of 1-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid lies in its bicyclic structure combined with both phenyl and carboxylic acid functionalities which may confer distinct biological activities compared to other similar compounds.

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

1-Phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid

Dates

Modify: 2023-08-15

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